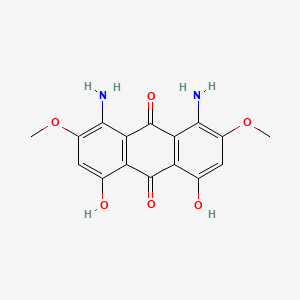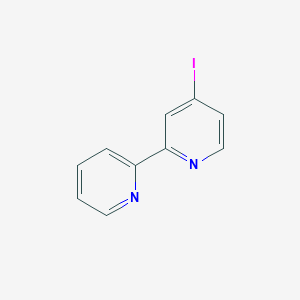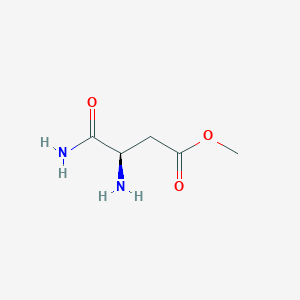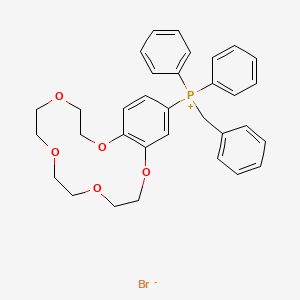![molecular formula C13H14N2O B13143366 1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one CAS No. 88214-12-4](/img/structure/B13143366.png)
1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one is a heterocyclic organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes two pyridine rings connected by a single bond and substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the precursor compounds, which are usually substituted pyridines.
Coupling Reaction: The key step involves the coupling of two pyridine rings. This can be achieved through various methods, such as the Ullmann coupling reaction or the Suzuki-Miyaura cross-coupling reaction.
Methylation: The final step involves the introduction of methyl groups at the desired positions. This can be done using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of 1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one may involve:
Large-Scale Coupling Reactions: Utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Processes: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. The compound’s unique structure allows it to act as a versatile ligand, facilitating various catalytic and coordination processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the methyl substitutions.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at different positions, affecting its coordination behavior.
6,6’-Dimethyl-2,2’-bipyridine: Another derivative with different methyl substitution patterns.
Uniqueness
1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one is unique due to its specific methyl substitution pattern, which influences its electronic properties and coordination behavior. This makes it particularly useful in applications requiring precise control over coordination chemistry and catalytic activity.
Properties
CAS No. |
88214-12-4 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,3-dimethyl-6-(5-methylpyridin-2-yl)pyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-9-4-6-11(14-8-9)12-7-5-10(2)13(16)15(12)3/h4-8H,1-3H3 |
InChI Key |
YNKNWSKKXMPWHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)








![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)


